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Structural Basis for Selectivity

The selectivity of SAR156497 is not due to a single interaction but a combination of structural factors

derived from its co-crystal structure with Aurora A (PDB: 4UZH) [1].

Critical Interaction with Gln185: The inhibitor forms a key hydrogen bond with the side chain of

Gln185, a residue unique to the Aurora kinase family. This interaction is a major contributor to its
selectivity over other kinases [2] [3].

Stabilization of DFG "In" Conformation: SAR156497 binding promotes and stabilizes an inactive
kinase conformation where the activation loop, including the conserved DFG motif, adopts a specific

"in" orientation. This creates a deep hydrophobic pocket [2].
Occupation of a Unique Hydrophobic Pocket: The tricyclic core of SAR156497 inserts into the

hydrophobic pocket formed by the inactive activation segment. The specific shape and occupancy of
this pocket, lined by residues like Leu263 (L263), are not tolerated by many other kinases, thus

enhancing selectivity [2].
Standard Hinge Binding: Like most ATP-competitive inhibitors, it forms two hydrogen bonds with the

hinge region of the kinase, specifically with the backbone of Ala213 (A213) [2].

The diagram below illustrates the key binding interactions of SAR156497 with the Aurora A kinase domain.
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Quantitative Potency and Cellular Activity

SAR156497 exhibits potent inhibition across all three Aurora kinase isoforms, as shown in the table below.

Kinase
Isoform

Biochemical IC₅₀
(nM)

Cellular Assay (HCT116 cells) Observation/IC₅₀

Aurora A 0.6 [3] Autophosphorylation (at T288) Inhibition at ~40 nM
[2]

Aurora B 1 [3] Histone H3 Phosphorylation (at
S10)

Inhibition at ~40 nM
[2]

Aurora C 3 [3] Information not specified in
sources

In cellular models, treatment with SAR156497 leads to:

Cell Cycle Defects: Failure of cytokinesis and accumulation of polyploid cells (4N DNA content), a

classic signature of Aurora B inhibition [2].
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Anti-proliferative Effects: It demonstrates potent anti-proliferative activity in various human cancer

cell lines [2].

Experimental Characterization Workflow

The binding mode and cellular efficacy of SAR156497 were established through multiple experimental

techniques.

X-Ray Crystallography

Determined 3D structure
(PDB ID: 4UZH)

Biochemical Kinase Assays

Determined potency (IC₅₀)
for Aurora A, B, C

Cellular Phenotypic Assays

Western Blot: 
Reduction of pAurora-A (T288)

and pHistone H3 (S10)

Flow Cytometry: 
Cell cycle analysis

(Polyploidy accumulation)

Selectivity Profiling

KINOMEscan Profiling
(against 468 kinases)

Outcome: Confirmed binding mode,
potent pan-Aurora inhibition,

and high selectivity.
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Relevance to RASSF1A Tumour Suppressor

The Aurora A kinase phosphorylates the tumour suppressor RASSF1A, impairing its function [4]. While

SAR156497 inhibits this kinase activity, research shows that the SARAH domain of RASSF1A itself is

involved in binding to Aurora A, presenting a potential alternative target for disrupting this specific

oncogenic interaction without completely inhibiting the kinase [4].

Key Insights for Research
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SAR156497 represents a valuable tool for probing Aurora kinase biology due to its clean selectivity profile.

Its binding mode offers a template for designing novel inhibitors that exploit unique structural features of

specific kinase subfamilies. The efficacy in xenograft models supports the therapeutic potential of selective

pan-Aurora inhibition, though the narrow therapeutic window noted in some studies remains a challenge for

clinical translation [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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